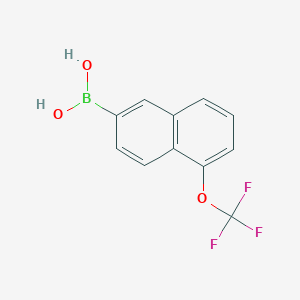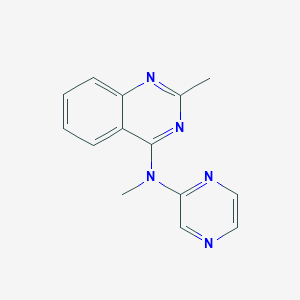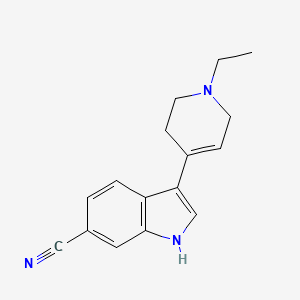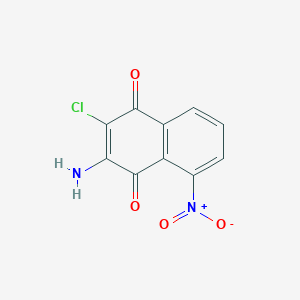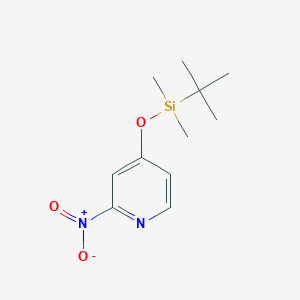
3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride: is a chemical compound with the molecular formula C8H9ClF3N3O and a molecular weight of 255.62 g/mol . This compound is known for its unique structure, which includes a trifluoromethoxy group attached to a picolinimidamide core. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the picolinimidamide core: This involves the reaction of 3-methylpyridine with appropriate reagents to introduce the imidamide functionality.
Introduction of the trifluoromethoxy group: This step involves the reaction of the intermediate with trifluoromethoxy-containing reagents under controlled conditions.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the best reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed:
Reduction: Formation of reduced derivatives, often involving the removal of oxygen-containing functional groups.
Substitution: Formation of substituted derivatives, often involving the replacement of the trifluoromethoxy group with other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: : In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its trifluoromethoxy group is particularly useful in probing the effects of fluorine substitution on biological activity.
Medicine: : The compound has potential applications in drug discovery and development. Its unique structure allows for the exploration of new therapeutic targets and the development of novel pharmaceuticals.
Industry: : In industrial settings, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the development of high-performance products.
Wirkmechanismus
The mechanism of action of 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-4-(methoxy)picolinimidamide hydrochloride: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-Methyl-4-(ethoxy)picolinimidamide hydrochloride: Similar structure but with an ethoxy group instead of a trifluoromethoxy group.
3-Methyl-4-(propoxy)picolinimidamide hydrochloride: Similar structure but with a propoxy group instead of a trifluoromethoxy group.
Uniqueness: : The presence of the trifluoromethoxy group in 3-Methyl-4-(trifluoromethoxy)picolinimidamide hydrochloride imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity. These properties make it distinct from other similar compounds and valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1179360-01-0 |
|---|---|
Molekularformel |
C8H9ClF3N3O |
Molekulargewicht |
255.62 g/mol |
IUPAC-Name |
3-methyl-4-(trifluoromethoxy)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C8H8F3N3O.ClH/c1-4-5(15-8(9,10)11)2-3-14-6(4)7(12)13;/h2-3H,1H3,(H3,12,13);1H |
InChI-Schlüssel |
HPHHYKRGNXWLTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1C(=N)N)OC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


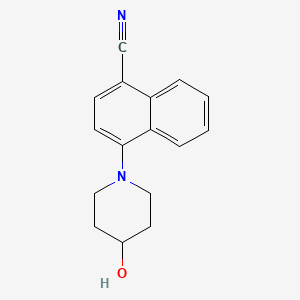


![7-Methyl-2-(propan-2-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11860683.png)
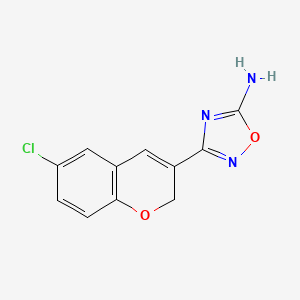
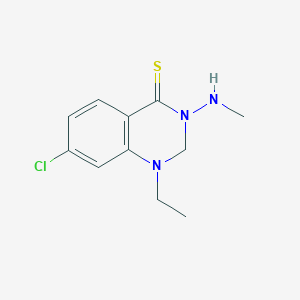
![4-[(4Z)-4-hydroxyiminochromen-2-yl]phenol](/img/structure/B11860697.png)
